molecular formula C12H12BrN3O B3289036 3-(4-Bromophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole CAS No. 854541-92-7

3-(4-Bromophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole

Cat. No. B3289036
CAS RN: 854541-92-7
M. Wt: 294.15 g/mol
InChI Key: JRWOJNDXXAKMTK-UHFFFAOYSA-N
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Description

This compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The presence of the bromophenyl group suggests that it may have interesting chemical properties and potential uses in various fields .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography . The compound likely has a complex structure due to the presence of the oxadiazole ring and the bromophenyl group.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants used . Oxadiazole derivatives can undergo a variety of reactions, but without specific information, it’s hard to comment on this compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques . These might include its solubility, melting point, boiling point, and spectral data.

Scientific Research Applications

Synthesis and Biological Activity Prediction

A one-pot condensation method was used to form novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, with the biological activity of these compounds predicted using the PASS prediction tool. This research indicates the potential for creating new compounds with predicted biological activities, including those with the 1,2,4-oxadiazole structure (Kharchenko et al., 2008).

Antimicrobial Activity

Studies have demonstrated that derivatives of 1,2,4-oxadiazole, including those containing pyrrolidine, exhibit strong antimicrobial properties. These findings suggest the potential of such compounds in developing new antimicrobial agents (Krolenko et al., 2016).

Insecticidal Applications

Compounds containing 1,2,4-oxadiazole rings, including analogs with bromophenyl and pyrrolidinyl groups, have been synthesized and shown to possess significant insecticidal activities. This suggests their potential use in agricultural applications to control pests (Li et al., 2013).

Potential Anticancer Agents

Research has identified certain 1,2,4-oxadiazole compounds as novel apoptosis inducers, showing activity against cancer cell lines. This highlights the possibility of developing new anticancer agents based on the 1,2,4-oxadiazole structure (Zhang et al., 2005).

Applications in Organic Electronics

1,2,4-Oxadiazole derivatives have been utilized in the synthesis of materials for organic light-emitting diodes (OLEDs). These materials demonstrate high electron mobility and efficiency, indicating their potential in electronic and photonic applications (Shih et al., 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties . It’s important to refer to the relevant safety data sheets when handling the compound.

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as medicine or materials science . Further studies could also aim to fully elucidate its physical and chemical properties.

properties

IUPAC Name

3-(4-bromophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c13-9-5-3-8(4-6-9)11-15-12(17-16-11)10-2-1-7-14-10/h3-6,10,14H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWOJNDXXAKMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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